molecular formula C14H15N3 B2983427 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile CAS No. 2375267-71-1

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile

Cat. No.: B2983427
CAS No.: 2375267-71-1
M. Wt: 225.295
InChI Key: MFHNHADJVQRRPA-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the pyrazolone derivative is treated with a nitrile reagent in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-9-13(14(2,3)10-15)16-17(11)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHNHADJVQRRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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